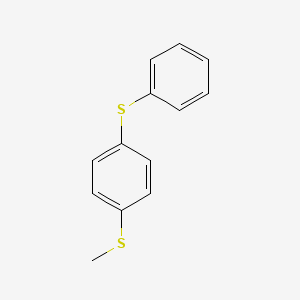

Methyl(4-(phenylthio)phenyl)sulfane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl(4-(phenylthio)phenyl)sulfane is a chemical compound with the molecular formula C13H12S2 and a molecular weight of 232.36 . It appears as a yellow to pale yellow to colorless oil .

Synthesis Analysis

The synthesis of Methyl(4-(phenylthio)phenyl)sulfane involves several steps. One method involves the reaction of p-anisidine and diphenyl disulfide in the presence of tert-butyl nitrite and iron in dimethyl sulfoxide at 80°C for 8 hours under an inert atmosphere . The product is then extracted by ethyl acetate, washed with water and brine, and then dried over sodium sulfate. The crude product is then purified by column chromatography over silica gel .Chemical Reactions Analysis

Methyl(4-(phenylthio)phenyl)sulfane can participate in various chemical reactions. For instance, it can undergo a photoredox-catalyzed cascade annulation with sulfonyl chlorides, leading to the synthesis of benzothiophenes and benzoselenophenes .Physical And Chemical Properties Analysis

Methyl(4-(phenylthio)phenyl)sulfane is a liquid at room temperature . Its exact boiling point, melting point, and density are not specified in the sources retrieved .Wissenschaftliche Forschungsanwendungen

Thermal Rearrangement and Radical Processes

The compound has been studied for its behavior in thermal rearrangement processes. Specifically, {[2-(Arylmethylene)cyclopropyl]methyl}(phenyl)sulfanes, which share structural similarities with Methyl(4-(phenylthio)phenyl)sulfane, have been shown to undergo rearrangement upon heating. This process yields various sulfanes and selanes as mixtures of E- and Z-isomers. A radical rearrangement mechanism is proposed for these transformations, highlighting the compound's involvement in intricate chemical reactions (Tian, Li, & Shi, 2008).

Photoredox-catalyzed Cascade Annulation

Methyl(4-(phenylthio)phenyl)sulfane derivatives have been utilized in photoredox-catalyzed cascade annulations. These processes involve the formation of benzothiophenes and benzoselenophenes in moderate to good yields, demonstrating the compound's role in facilitating complex organic transformations (Yan et al., 2018).

Material Science: High Refractive Index Polyimides

In material science, derivatives of Methyl(4-(phenylthio)phenyl)sulfane have contributed to the development of transparent aromatic polyimides with high refractive indices and small birefringences. These materials exhibit excellent thermomechanical stabilities, making them potential candidates for advanced optical applications (Tapaswi et al., 2015).

Nonlinear Optical Applications

The compound's derivatives have been investigated for their potential in nonlinear optical applications. Studies on 4-nitophenylhydrazone crystals with thiolated electron donors, including derivatives of Methyl(4-(phenylthio)phenyl)sulfane, have revealed properties suitable for nonlinear optics, such as large macroscopic second-order nonlinearity (Seo et al., 2012).

Coordination Chemistry

Methyl(4-(phenylthio)phenyl)sulfane and its derivatives play a significant role in coordination chemistry. For instance, they are involved in the formation of dinuclear palladium thiophenolate complexes, which have been studied for their spectral properties and potential catalytic activities (Siedle et al., 2007).

Safety and Hazards

Methyl(4-(phenylthio)phenyl)sulfane is classified as Acute Tox. 4, Skin Irrit. 2, Eye Dam. 1, and STOT SE 3 (Respiratory tract irritation) according to the CLP criteria . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, not getting it in eyes, on skin, or on clothing, and using only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

1-methylsulfanyl-4-phenylsulfanylbenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12S2/c1-14-11-7-9-13(10-8-11)15-12-5-3-2-4-6-12/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAOJDDYWGYSVTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)SC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl(4-(phenylthio)phenyl)sulfane | |

CAS RN |

33932-80-8 |

Source

|

| Record name | methyl(4-(phenylthio)phenyl)sulfane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

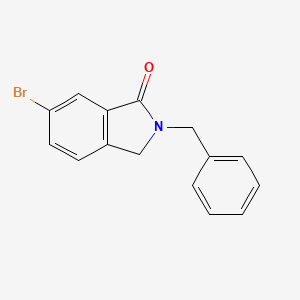

![N-(3-acetamidophenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2941848.png)